4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-amine
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Overview
Description
4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-amine is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with a thioamide and an α-haloketone under acidic conditions to form the thiazole ring. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: A similar compound with a thiazole ring but lacking the pyridine ring.
2-Aminopyridine: Contains the pyridine ring but lacks the thiazole ring.
Thiazole derivatives: Various thiazole derivatives with different substituents and biological activities.
Uniqueness
4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-amine is unique due to its combination of a thiazole and pyridine ring, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound for scientific research.
Properties
CAS No. |
365428-83-7 |
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Molecular Formula |
C16H15N3S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H15N3S/c1-2-14-19-15(11-6-4-3-5-7-11)16(20-14)12-8-9-18-13(17)10-12/h3-10H,2H2,1H3,(H2,17,18) |
InChI Key |
XMIXVGBXWZOABP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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